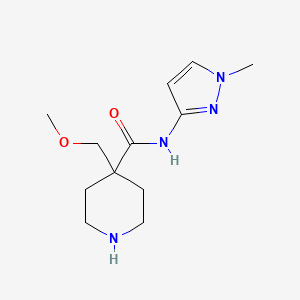![molecular formula C14H19N3O2 B6635703 N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6635703.png)
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
Wirkmechanismus
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide is a reversible inhibitor of EGFR TK activity, which selectively targets the mutated form of EGFR, including the T790M mutation. N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide binds to the ATP-binding pocket of EGFR, preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation and survival.
Biochemical and Physiological Effects:
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with EGFR T790M mutation, leading to the inhibition of tumor growth and metastasis. In addition, N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has been shown to have minimal effects on normal cells and tissues, suggesting its potential as a targeted therapy for NSCLC patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity against EGFR T790M mutation, its reversible binding to EGFR, and its minimal effects on normal cells and tissues. However, N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide also has limitations, including its potential for off-target effects and the development of resistance in some NSCLC patients.
Zukünftige Richtungen
Several future directions for the development and application of N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide have been proposed, including the investigation of its combination with other targeted therapies or immunotherapies, the exploration of its potential in other types of cancer, and the development of biomarkers to predict its efficacy and resistance. In addition, the optimization of the synthesis method and the improvement of its pharmacokinetic and pharmacodynamic properties may further enhance the therapeutic potential of N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide.
Synthesemethoden
The synthesis of N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide involves several steps, including the reaction of 8-bromo-5-azaspiro[3.5]nonane with 2-methyl-2-(pyridin-4-yl)propanoic acid, followed by the reduction of the resulting intermediate and the subsequent coupling with 4-chloro-6,7-dimethoxyquinazoline. The final product is obtained through several purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutation. In preclinical studies, N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has shown potent and selective activity against EGFR T790M mutation, with minimal activity against wild-type EGFR or other kinases. In clinical trials, N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has demonstrated significant efficacy and tolerability in NSCLC patients with EGFR T790M mutation, including those who have developed resistance to first-generation EGFR TKIs.
Eigenschaften
IUPAC Name |
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-12-8-10(2-6-15-12)13(19)17-11-3-7-16-14(9-11)4-1-5-14/h2,6,8,11,16H,1,3-5,7,9H2,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJSBCADXFDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCN2)NC(=O)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635627.png)
![3-[(4-Chloro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6635630.png)
![2-[4-(2-Phenylpropanoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6635644.png)


![3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6635665.png)
![3-[(6-Fluoropyridine-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6635668.png)
![2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6635682.png)
![(2-Bromophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B6635685.png)

![(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid](/img/structure/B6635697.png)


